1-(2-(Pentyloxy)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Pentyloxy)phenyl)ethanol is an organic compound belonging to the class of alcohols It features a phenyl ring substituted with a pentyloxy group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Pentyloxy)phenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-(pentyloxy)phenylmagnesium bromide with acetaldehyde, followed by hydrolysis. This Grignard reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of 1-(2-(Pentyloxy)phenyl)ethanone.
Reduction: Formation of 1-(2-(Pentyloxy)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-(Pentyloxy)phenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
- 1-(2-(Methoxy)phenyl)ethanol
- 1-(2-(Ethoxy)phenyl)ethanol
- 1-(2-(Butoxy)phenyl)ethanol
Comparison: 1-(2-(Pentyloxy)phenyl)ethanol is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its shorter-chain analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
1-(2-pentoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-7-10-15-13-9-6-5-8-12(13)11(2)14/h5-6,8-9,11,14H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTXAVKDNWHYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.